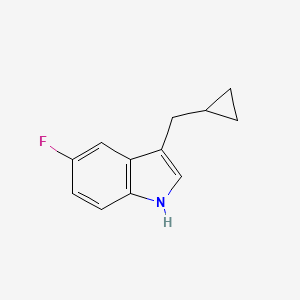
3-(Cyclopropylmethyl)-5-fluoro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be complex and may involve multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms in the molecule and their spatial arrangement .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its reactivity under various conditions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, solubility, etc. Chemical properties refer to how the compound reacts with other substances .Applications De Recherche Scientifique
Synthesis and Functionalization of Indoles
Indoles, including derivatives like "3-(Cyclopropylmethyl)-5-fluoro-1H-indole," are crucial in synthesizing biologically active compounds. Palladium-catalyzed reactions have revolutionized the synthesis and functionalization of indoles, offering access to complex molecules with wide-ranging functionalities. This method's significance lies in its efficiency and the minimization of waste, underpinning the creation of pharmaceuticals and fine chemicals (Cacchi & Fabrizi, 2005).
Hepatitis C Virus Inhibition
Indole derivatives have been explored for their potential to inhibit the hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme in the virus's replication cycle. Research has identified indole-based inhibitors with significant potency, demonstrating the potential of indole modifications for developing new antiviral drugs (Chen et al., 2012).
Fluorination Effects on Drug Properties
The introduction of fluorine atoms into indole derivatives, such as "3-(Cyclopropylmethyl)-5-fluoro-1H-indole," significantly affects their physicochemical properties. Research on the fluorination of indoles shows its impact on lipophilicity, solubility, and metabolic stability, which are critical factors in drug development (Huchet et al., 2015).
Chemotherapeutic Applications
Fluorinated indoles are under investigation for their chemotherapeutic applications. Studies have shown that certain indole derivatives can be activated in the presence of enzymes, producing cytotoxic compounds that could be used in targeted cancer therapy. This indicates the potential of indole modifications for creating prodrugs with specific activation mechanisms for cancer treatment (Folkes et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(cyclopropylmethyl)-5-fluoro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-10-3-4-12-11(6-10)9(7-14-12)5-8-1-2-8/h3-4,6-8,14H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMUJJIUMVTFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethyl)-5-fluoro-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2557616.png)
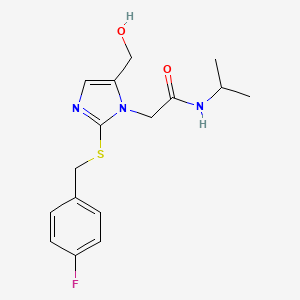
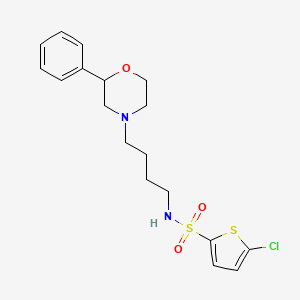
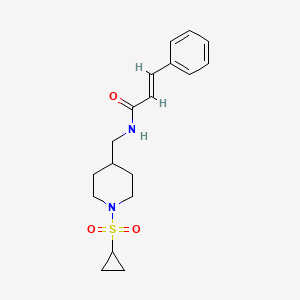
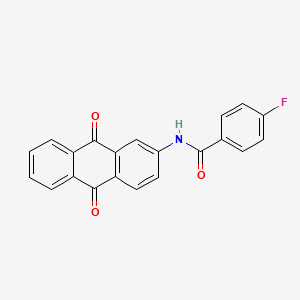

![2,2-Dimethyl-1-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2557626.png)
![1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2557629.png)

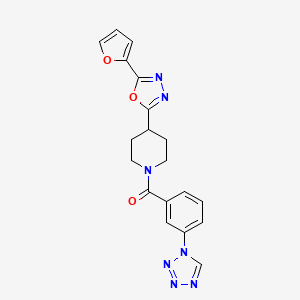
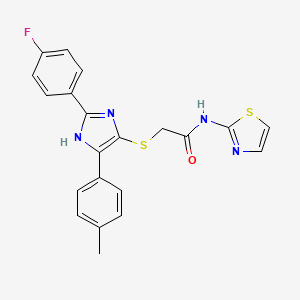
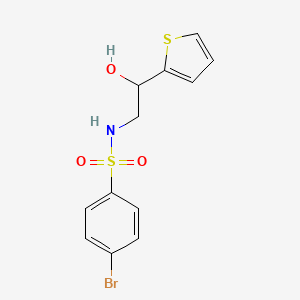
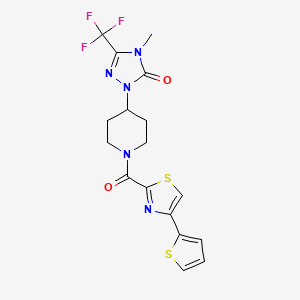
![N-Cyclopentyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)